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Compound of Interest

Compound Name: Hdac6-IN-27

Cat. No.: B15137087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hdac6-IN-27 with other prominent selective

Histone Deacetylase 6 (HDAC6) inhibitors, including Ricolinostat (ACY-1215), Citarinostat

(ACY-241), and Tubastatin A. The information presented is intended to assist researchers in

making informed decisions for their preclinical and clinical studies.

Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone

deacetylase that plays a crucial role in various cellular processes, including cell motility, protein

degradation, and stress response. Its major substrates include α-tubulin, Hsp90, and cortactin.

Unlike other HDACs, which are mainly involved in the epigenetic regulation of gene expression

through histone deacetylation, HDAC6's primary role in the cytoplasm makes it an attractive

therapeutic target for various diseases, including cancer and neurodegenerative disorders, with

the potential for a distinct and more tolerable safety profile compared to pan-HDAC inhibitors.

Hdac6-IN-27: A Novel Selective Inhibitor
Hdac6-IN-27 is a recently identified selective HDAC6 inhibitor. While comprehensive in vivo

pharmacokinetic data is not yet publicly available, its in vitro potency and selectivity have been

characterized, positioning it as a valuable tool for research and potential therapeutic

development.
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Quantitative Comparison of HDAC6 Inhibitors
The following tables summarize the in vitro potency and selectivity of Hdac6-IN-27 in

comparison to Ricolinostat, Citarinostat, and Tubastatin A.

Table 1: In Vitro Potency (IC50, nM) Against HDAC Isoforms

Inhibitor HDAC6 HDAC1 HDAC2 HDAC3 HDAC8

Hdac6-IN-27 15.9 6180.2 - - 136.5

Ricolinostat

(ACY-1215)
5 58 48 51 100

Citarinostat

(ACY-241)
2.6 35 45 46 137

Tubastatin A 15 >10,000 >10,000 >10,000 855

Note: "-" indicates data not available.

Table 2: Selectivity Profile (Fold-Selectivity vs. HDAC6)

Inhibitor HDAC1 HDAC8

Hdac6-IN-27 ~389x ~8.6x

Ricolinostat (ACY-1215) ~11.6x ~20x

Citarinostat (ACY-241) ~13.5x ~52.7x

Tubastatin A >667x ~57x

Table 3: Pharmacokinetic Properties
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Inhibitor
Route of
Administration

Bioavailability Key Findings

Hdac6-IN-27 - - Data not available.

Ricolinostat (ACY-

1215)
Oral, IV

Mouse (Oral): 48.4-

54.4%[1]

Readily absorbed by

tumor tissue.[2] Peak

plasma levels at 4

hours post-treatment

in mice.[3]

Citarinostat (ACY-241) Oral -

Favorable safety

profile.[4]

Pharmacokinetic

parameters were

linear up to 360 mg in

a phase Ib study.[5]

Tubastatin A Intraperitoneal -

Good brain exposure

in mice shortly after

administration.[6]

Note: "-" indicates data not available.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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